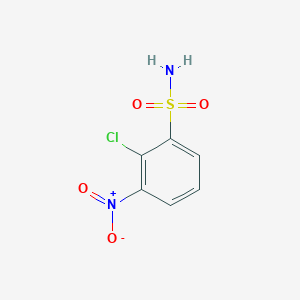

2-Chloro-3-nitrobenzenesulfonamide

Descripción general

Descripción

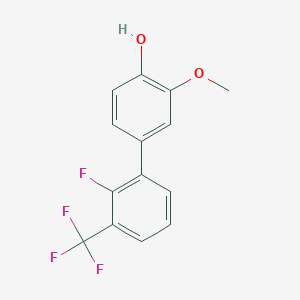

2-Chloro-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H5ClN2O4S . It has an average mass of 236.633 Da and a mono-isotopic mass of 235.965851 Da .

Synthesis Analysis

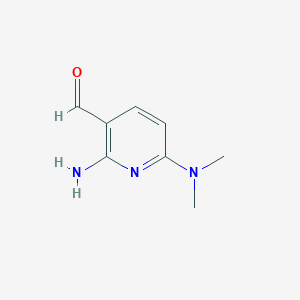

The synthesis of this compound and its derivatives has been a subject of research. For instance, a study on the synthesis of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition has been reported . Another study discussed the synthesis of polysubstituted benzenes .Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Complexes

2-Chloro-3-nitrobenzenesulfonamide serves as a ligand in the synthesis of metal complexes. For instance, it has been used in the preparation of copper(II) and zinc(II) complexes. These complexes have been characterized through various spectroscopic methods (UV-VIS, FTIR, Raman, and NMR) and theoretical calculations, revealing insights into their thermal behavior, electronic characteristics, and molecular geometry. Such studies contribute to our understanding of coordination chemistry and the potential applications of these complexes in catalysis or material science (Camí et al., 2011); (Estiu et al., 2014).

Organic Synthesis Methodologies

In organic chemistry, this compound is a key reagent in facilitating novel synthetic pathways. It has been used to generate a new class of [1,4]oxazepine-based primary sulfonamides, showcasing its utility in constructing polycyclic structures and acting as an enzyme prosthetic group in the inhibition of human carbonic anhydrases. This illustrates its role in the development of novel inhibitors with potential therapeutic applications (Sapegin et al., 2018). Additionally, it has been utilized in Mitsunobu reactions for the preparation of secondary amines, demonstrating its versatility in organic synthesis (Fukuyama et al., 1995).

Analytical Applications

Analytically, derivatives of this compound have been explored as reagents in redox titrimetry. Sodium N-chloro-p-nitrobenzenesulfonamide, a derivative, has been used for the direct determination of various reducing agents, highlighting its potential as a titrimetric reagent. This application is significant in analytical chemistry for the quantification of substances in various matrices, offering a simple and rapid method for analysis (Gowda et al., 1982).

Mecanismo De Acción

Target of Action

2-Chloro-3-nitrobenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial growth and survival.

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzymes they target . They mimic the natural substrate of these enzymes, p-aminobenzoic acid (PABA), and bind to the active site of the enzyme, preventing the natural substrate from binding . This inhibits the enzyme’s activity and disrupts the synthesis of folic acid, a vital component for bacterial DNA replication .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is a precursor for the synthesis of nucleotides, the building blocks of DNA . By inhibiting folic acid synthesis, this compound prevents bacteria from replicating their DNA, effectively halting their growth and proliferation .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting the synthesis of folic acid, the compound prevents bacteria from replicating their DNA, effectively stopping their growth . This makes this compound an effective antibacterial agent.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as other drugs or food, can affect the absorption, distribution, metabolism, and excretion of the compound .

Propiedades

IUPAC Name |

2-chloro-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJPYCOLWBGBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

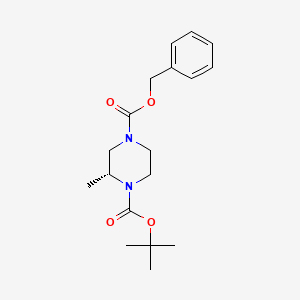

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

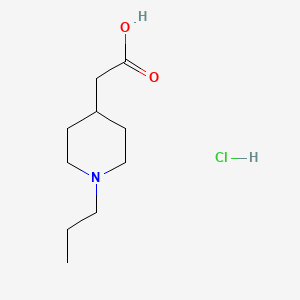

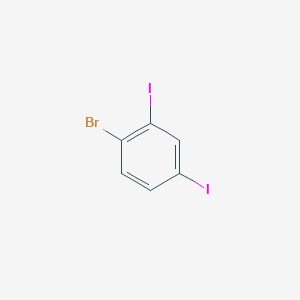

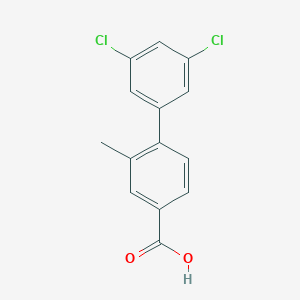

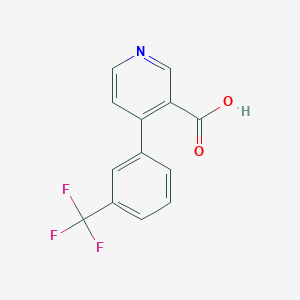

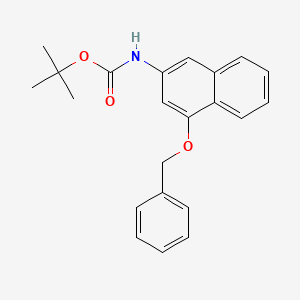

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B3392695.png)

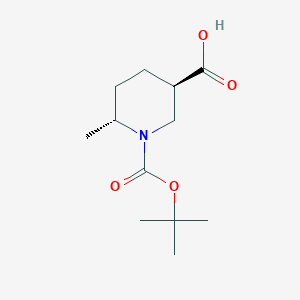

![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B3392702.png)